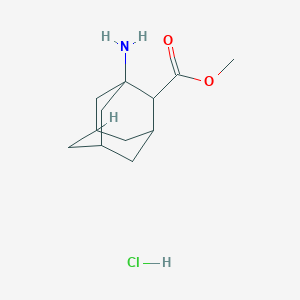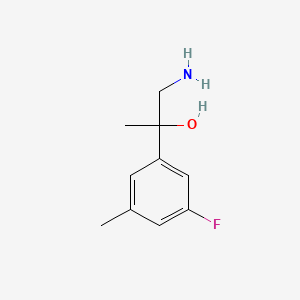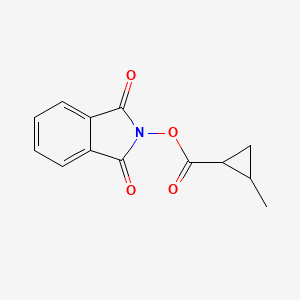
(1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate is a chemical compound with a complex structure that includes a dioxoisoindole moiety and a methylcyclopropane carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate phthalimide. This intermediate is then reacted with 2-methylcyclopropane-1-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar dioxoisoindole structure but differs in the ester group attached to the isoindole ring.
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: This compound is similar but contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H11NO4 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7-6-10(7)13(17)18-14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,7,10H,6H2,1H3 |
Clé InChI |
JHVLZFRCLFPJOG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


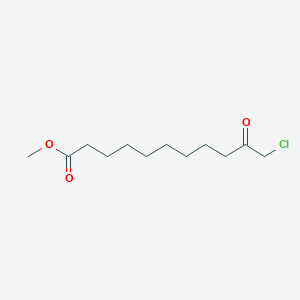
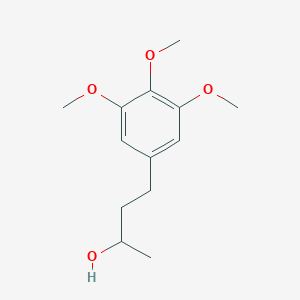
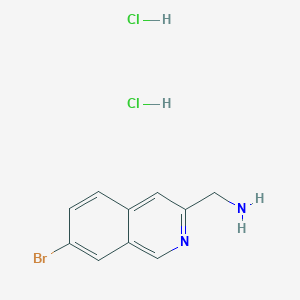
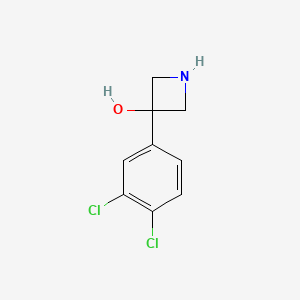

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)



